molecular formula C26H27N5O3S B2363924 N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021045-06-6

N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2363924
CAS No.: 1021045-06-6
M. Wt: 489.59
InChI Key: ZHRYKDQCHLEYAV-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27N5O3S and its molecular weight is 489.59. The purity is usually 95%.
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Biological Activity

N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 348.44 g/mol. The compound features a thiazole-pyridazine core structure, which is often associated with diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with thiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger . In vitro assays demonstrated that certain thiazole derivatives inhibit ergosterol synthesis, a critical component of fungal cell membranes, thereby exerting antifungal effects.

Anticancer Properties

Research has also highlighted the potential anticancer activity of compounds similar to this compound. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines by activating caspase pathways. A study on thiazole-based compounds revealed that they could inhibit cell proliferation in various cancer types, including breast and colon cancer .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes like CYP51 involved in ergosterol biosynthesis in fungi .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, preventing their proliferation and leading to programmed cell death (apoptosis).
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antifungal Activity : A recent investigation into a series of thiazole derivatives demonstrated varying degrees of antifungal activity against Candida species. The most potent compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal drugs like fluconazole .
  • Anticancer Research : Another study focused on the anticancer potential of thiazole-based compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating strong potential for further development into therapeutic agents .

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-17(2)18-8-10-20(11-9-18)27-21(32)16-31-25(33)23-24(22(29-31)19-6-4-3-5-7-19)35-26(28-23)30-12-14-34-15-13-30/h3-11,17H,12-16H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRYKDQCHLEYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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